4-ethoxy-N-(2-isopropoxyphenyl)benzamide
Description
4-Ethoxy-N-(2-isopropoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and an isopropoxy substituent on the ortho position of the aniline moiety.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO3/c1-4-21-15-11-9-14(10-12-15)18(20)19-16-7-5-6-8-17(16)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
MCPRAFFMQHKYIP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzamide scaffold significantly influences molecular properties such as solubility, melting point, and spectral characteristics. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Benzamide Derivatives
Key Observations:
- Ethoxy vs.
- Halogen Effects : Bromo and iodo substituents (e.g., 4-bromo and 2-iodo analogs ) increase molecular weight and polarizability, affecting crystallization patterns and intermolecular interactions.
- Spectral Signatures : The absence of C=O stretches in triazole derivatives (e.g., compounds [7–9] in ) contrasts with benzamides, where C=O peaks at ~1667–1682 cm⁻¹ confirm the amide bond .
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